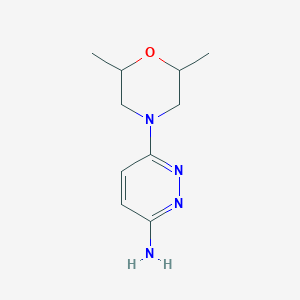

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2,6-dimethylmorpholin-4-yl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTNCHQTLUQFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605085 | |

| Record name | 6-(2,6-Dimethylmorpholin-4-yl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756423-54-8 | |

| Record name | 6-(2,6-Dimethylmorpholin-4-yl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine: A Technical Guide

Executive Summary

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine (CAS: 756423-54-8) represents a privileged scaffold in modern drug discovery, particularly within kinase inhibitor and GPCR agonist programs. This heterocycle combines the hydrogen-bonding capability of the 3-aminopyridazine core with the conformational rigidity and metabolic stability of the 2,6-dimethylmorpholine moiety.

This guide provides a definitive technical analysis of its physicochemical properties, offering researchers a roadmap for synthesizing, characterizing, and optimizing this pharmacophore. Unlike generic datasheets, this document focuses on the causality behind its properties—explaining how the 2,6-dimethyl substitution alters lipophilicity and solubility compared to its morpholine analogs—and provides self-validating experimental protocols.

Chemical Identity & Structural Analysis[1][2]

The molecule comprises a central pyridazine ring substituted at the 3-position with a primary amine and at the 6-position with a 2,6-dimethylmorpholine ring. The stereochemistry of the dimethylmorpholine is a critical quality attribute; the cis-isomer (meso) is the predominant pharmacophoric form due to its thermodynamic stability and achiral nature, whereas the trans-isomer exists as a racemate and is often considered an impurity.

| Property | Data |

| IUPAC Name | 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine |

| CAS Number | 756423-54-8 |

| Molecular Formula | C₁₀H₁₆N₄O |

| Molecular Weight | 208.26 g/mol |

| SMILES | C[C@H]1CN(CO1)c2ccc(N)nn2 |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 4 (Pyridazine N1/N2, Morpholine O, Amine N) |

| Stereochemistry | cis-2,6-dimethyl (Meso configuration preferred) |

Structural Visualization

The following diagram illustrates the retrosynthetic logic and the key structural features defining the molecule's reactivity.

Caption: Figure 1. Retrosynthetic pathway and structural feature mapping. The SnAr reaction is the primary synthetic route, leveraging the electron-deficient nature of the pyridazine ring.

Physicochemical Profiling

Understanding the physicochemical behavior of this compound is essential for predicting its ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Acid-Base Dissociation (pKa)

The molecule possesses multiple nitrogen atoms, but only specific sites are protonated at physiological pH.

-

Pyridazine Ring Nitrogens: The pyridazine ring is electron-deficient.[1] However, the electron-donating amino group at position 3 and the morpholine nitrogen at position 6 significantly increase the electron density of the ring.

-

Predicted pKa:~5.5 - 6.2 . This makes it a weak base, likely partially ionized in the acidic environment of the stomach (pH 1.5) but predominantly neutral at physiological pH (7.4), facilitating membrane permeability.

-

-

Morpholine Nitrogen: The lone pair on this nitrogen is conjugated with the pyridazine ring (aniline-like). It is not a basic center (pKa < 1).

-

Primary Amine: This group acts as an electron donor to the ring but is itself very weakly basic due to resonance delocalization.

Lipophilicity (LogP / LogD)

-

Effect of Methylation: The addition of two methyl groups to the morpholine ring increases the lipophilicity compared to the unsubstituted analog.

-

Estimated LogP:1.2 - 1.5 .

-

LogD (pH 7.4): Similar to LogP, as the molecule is largely neutral.

-

-

Implication: This LogP range is ideal for drug-likeness (Lipinski's Rule of 5), suggesting good oral bioavailability without the high risk of non-specific binding associated with highly lipophilic compounds (LogP > 3).

Solubility

-

Aqueous Solubility: Moderate. The presence of the polar amino group and the ether oxygen aids solubility, but the planar aromatic stacking and the hydrophobic methyl groups limit it.

-

pH Dependence: Solubility will increase significantly at pH < 5 due to protonation of the pyridazine ring nitrogen.

Conformational Properties

The cis-2,6-dimethyl substitution locks the morpholine ring into a chair conformation where the methyl groups are equatorial. This reduces the entropic penalty upon binding to a protein target (e.g., a kinase hinge region), potentially increasing potency compared to the flexible unsubstituted morpholine.

Experimental Protocols

To validate the theoretical properties above, the following standardized protocols should be employed. These methods ensure data integrity and reproducibility.

Protocol A: Potentiometric pKa Determination

Use this method to determine the precise ionization constant.

-

Preparation: Dissolve 1-2 mg of the compound in a solution of 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (methanol/water ratios) and extrapolate to 0% organic solvent.

-

Titration: Titrate with 0.1 M HCl to fully protonate, then back-titrate with 0.1 M KOH under inert gas (N₂ or Ar) to prevent carbonate formation.

-

Data Analysis: Plot pH vs. volume of titrant. The inflection point corresponds to the pKa. Use the Bjerrum plot method for precise calculation.

-

Validation: The pKa should be observed around 5.8. If a second pKa is seen < 2, it corresponds to the second ring nitrogen.

Protocol B: Shake-Flask LogP Determination (Octanol-Water)

The Gold Standard for lipophilicity.

-

Phase Saturation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

-

Equilibration: Dissolve the compound in the pre-saturated octanol phase. Add an equal volume of the pre-saturated buffer phase.

-

Agitation: Shake the vessel at 25°C for 4 hours, then centrifuge to separate phases.

-

Quantification: Analyze the concentration of the compound in both phases using HPLC-UV (254 nm).

-

Calculation:

.

Protocol C: Kinetic Solubility Screening

For rapid assessment during lead optimization.

-

Stock Solution: Prepare a 10 mM stock solution in DMSO.

-

Precipitation: Spike the DMSO stock into phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 2% DMSO.

-

Incubation: Shake for 24 hours at room temperature.

-

Filtration: Filter the solution using a 0.45 µm PVDF membrane to remove undissolved solids.

-

Analysis: Quantify the filtrate concentration via HPLC against a standard curve.

Biological & Synthetic Context

Synthesis Workflow

The synthesis is a classic Nucleophilic Aromatic Substitution (

Caption: Figure 2. Step-by-step synthetic workflow for the preparation of the target compound.

Critical Quality Attributes (CQAs)

When sourcing or synthesizing this material for biological assays, verify:

-

Isomeric Purity: Ensure >95% cis-isomer. The trans-isomer has different spatial geometry and may not fit the binding pocket defined by the cis-analog.

-

Residual Halide: Ensure the starting material (chloropyridazine) is fully consumed, as it is reactive and potentially toxic.

References

-

BenchChem. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines: Technical Support Guide. Retrieved from

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (General reference for pyridazine pKa and physicochemical properties).

- Meanwell, N. A. (2014). The pyridazine heterocycle in molecular recognition and drug discovery. Bioorganic & Medicinal Chemistry Letters.

-

Tang, A., et al. (2024).[2] Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. Retrieved from (Reference for cis/trans dimethylmorpholine synthesis and stability).

-

Tetrahedron Scientific. (2025). Product Datasheet: this compound (CAS 756423-54-8). Retrieved from

Sources

An In-depth Technical Guide to the Biological Activity of 3-Amino-6-Substituted Pyridazines

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 3-amino-6-substituted pyridazine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols to facilitate further investigation into this versatile chemical scaffold.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block for designing novel therapeutic agents. The 3-amino-6-substituted pyridazine framework, in particular, has garnered significant attention due to the wide spectrum of pharmacological activities its derivatives possess.[2] These activities range from anticancer and anti-inflammatory to antimicrobial and anticonvulsant, making this class of compounds a fertile ground for drug discovery.[1][4]

The strategic placement of an amino group at the 3-position and a variable substituent at the 6-position allows for extensive chemical modification. This tunability is critical for optimizing potency, selectivity, and pharmacokinetic properties. The amino group often serves as a key pharmacophoric feature, engaging in crucial interactions with biological targets, while the substituent at the 6-position provides an avenue to modulate the molecule's overall physicochemical profile and target specificity. This guide will delve into the major biological activities of these compounds, exploring their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Synthesis Strategies

The accessibility of the 3-amino-6-substituted pyridazine core is fundamental to its exploration in drug discovery. A common and efficient synthetic route begins with the commercially available 3-amino-6-chloropyridazine. This starting material serves as a versatile platform for introducing a wide array of substituents at the 6-position, primarily through cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool in this context, allowing for the formation of a carbon-carbon bond between the 6-position of the pyridazine ring and various aryl or heteroaryl boronic acids.[5][6] This method offers high yields and tolerates a broad range of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.

Experimental Protocol: General Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a representative procedure for the synthesis of 3-amino-6-arylpyridazines.

Objective: To synthesize a 3-amino-6-arylpyridazine derivative from 3-amino-6-chloropyridazine and a selected arylboronic acid.

Materials:

-

3-amino-6-chloropyridazine

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane or DMF)

-

Reaction vessel, condenser, magnetic stirrer, and heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, combine 3-amino-6-chloropyridazine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (0.01-0.05 eq). The choice of solvent and base is critical and often requires optimization for specific substrates.

-

Reaction: Heat the mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of 3-amino-6-arylpyridazines.

Anticancer Activity

The pyridazine scaffold is a cornerstone in the development of novel anticancer agents.[1] Derivatives of 3-amino-6-substituted pyridazines have demonstrated significant antiproliferative activities against a variety of human cancer cell lines, including breast, colon, and lung cancer.[7][8][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases.[2] Kinases are crucial regulators of cell cycle progression, proliferation, and survival, and their dysregulation is a hallmark of cancer. Several 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2.[9] By blocking the ATP-binding site of these enzymes, the compounds prevent the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis.[10]

For example, certain 3-[(6-arylamino)pyridazinylamino]benzoic acid derivatives, designed based on the structure of the VEGFR inhibitor vatalanib, have shown potent cytotoxicity against colon cancer cell lines.[8]

Caption: Mechanism of action for pyridazine-based CDK2 inhibitors.

Structure-Activity Relationship (SAR)

-

Aryl Group at 6-Position: The nature of the aryl substituent at the C-6 position is critical. Electron-withdrawing groups, such as a 4-chlorophenylamino moiety, have been shown to enhance cytotoxic activity against colon cancer cells.[8]

-

Linker and Side Chain: In derivatives designed as kinase inhibitors, the linker connecting the pyridazine core to other pharmacophoric groups influences binding affinity and selectivity.

-

Amino Group Substitution: Substitution on the 3-amino group can modulate solubility and cell permeability. For instance, 3-allylthio-6-(mono or disubstituted) aminopyridazines have shown broad antiproliferative activity, with the homopiperidinylamino derivative being particularly potent.[7]

Quantitative Data Summary

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 3-[(6-(4-chlorophenylamino))pyridazinylamino]benzoic acid | HT-29 (Colon) | IC₅₀ | 3.9 | [8] |

| 3-Allylthio-6-homopiperidinylaminopyridazine | A549 (Lung) | IC₅₀ | ~5-10 | [7] |

| 3,6-disubstituted pyridazine (11m) | T-47D (Breast) | IC₅₀ | 0.43 | [9] |

| 3,6-disubstituted pyridazine (11m) | MDA-MB-231 (Breast) | IC₅₀ | 0.99 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of a 3-amino-6-substituted pyridazine derivative against a human cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are solubilized for spectrophotometric quantification.

Materials:

-

Human cancer cell line (e.g., HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory and Analgesic Activity

Chronic inflammation and pain are debilitating conditions, and the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs) is an ongoing research priority.[11][12] Pyridazine derivatives have emerged as promising candidates, with many exhibiting potent analgesic and anti-inflammatory effects, often with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.[4][13][14]

Mechanism of Action

The anti-inflammatory effects of many pyridazine derivatives are attributed to the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these pathways, the compounds reduce edema, pain, and other hallmarks of inflammation.

Additionally, some 3-amino-6-aryl-pyridazine derivatives have been identified as selective agonists of the cannabinoid receptor 2 (CB₂).[15] The CB₂ receptor is primarily expressed on immune cells, and its activation is known to modulate inflammatory responses, offering a therapeutic strategy for inflammatory pain without the psychoactive effects associated with CB₁ receptor activation.[15]

Structure-Activity Relationship (SAR)

-

Substituents at C-6: The nature of the substituent at the 6-position of the pyridazinone ring significantly influences both analgesic and anti-inflammatory activities.[13] For instance, incorporating a piperazinyl moiety at this position has been a successful strategy.[11]

-

Piperazine Ring Modification: For piperazinyl-containing derivatives, substitutions on the distal nitrogen of the piperazine ring are critical. A 4-(2-fluorophenyl)piperazin-1-yl group at the C-6 position resulted in a compound with anti-inflammatory activity comparable to indomethacin.[13]

-

Side Chain at N-2: The presence of an acetamide side chain linked to the lactam nitrogen at the 2-position of the pyridazinone ring can enhance analgesic and anti-inflammatory actions while minimizing ulcerogenic effects.[4]

Quantitative Data Summary

| Compound Class | Animal Model | Activity Metric | Result | Reference |

| 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone (8d) | Carrageenan-induced paw edema | % Inhibition | Similar to indomethacin | [13] |

| 6-substituted-pyridazinone-acetyl-benzal-hydrazones (Va-c) | PBQ-induced writhing test | Analgesic effect | More potent than aspirin | [14] |

| [6-(4-methoxyphenyl)-pyridazinon-2-yl]propanoyl-piperazine | p-benzoquinone writhing test | % Analgesic Activity | >80% | [4][11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Wistar rats (150-200 g)

-

Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plebysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Fast the animals overnight before the experiment but allow free access to water. Divide them into groups (n=6): Vehicle control, Standard drug, and Test compound groups (at various doses).

-

Drug Administration: Administer the test compound, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-time reading.

-

Induction of Inflammation: Inject 0.1 mL of the 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Antimicrobial and Antiviral Activities

Pyridazine derivatives exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[16][17][18] Furthermore, specific derivatives have shown promise as antiviral agents, particularly against DNA viruses like human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[19]

-

Antimicrobial Action: The antimicrobial efficacy is highly dependent on the substitution pattern. Saturated or partially saturated pyrrolopyridazine derivatives tend to have stronger activity than their aromatic counterparts.[17] The specific substituents influence the spectrum of activity, with some compounds being more active against Gram-positive bacteria like Staphylococcus aureus and others against Gram-negative bacteria or fungi like Candida albicans.[17]

-

Antiviral Action: Imidazo[1,2-b]pyridazine derivatives have been a focus of antiviral research. For example, 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine was identified as an inhibitor of VZV replication.[19] The mechanism often involves the inhibition of viral replication processes.[19][20]

Central Nervous System (CNS) Activities

Anticonvulsant Activity

Several series of 3-amino-6-substituted pyridazines have been synthesized and evaluated for their anticonvulsant properties.[21][22] These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) test.[21][23]

-

Mechanism of Action: The anticonvulsant activity of some derivatives, like 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine, is suggested to involve the modulation of glycinergic and GABAergic neurotransmission.[21] Molecular modeling studies have also shown structural similarities between these active pyridazines and established antiepileptic drugs like lamotrigine.[21]

-

Key Compounds: N-m-chlorophenyl-[21][24][25]triazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine was identified as a potent anticonvulsant with a protective index superior to that of carbamazepine in the MES test.[23]

Antidepressant Activity

The 3-aminopyridazine scaffold is present in the antidepressant drug Minaprine.[26][27] Research into analogues has shown that it's possible to dissociate the serotonergic and dopaminergic activities based on the substitution pattern.[26]

-

SAR: Serotonergic activity appears to be linked to the substituent at the 4-position of the pyridazine ring, while dopaminergic activity is more dependent on the presence of a para-hydroxylated aryl ring at the 6-position.[26]

Herbicidal Activity

Beyond pharmacology, pyridazine derivatives have found applications in agrochemicals as herbicides.[24][28][29][30] Certain 3-chloro-6-phenoxypyridazines have demonstrated significant pre-emergent herbicidal effectiveness.[24] More recently, novel pyridazine derivatives have been developed as inhibitors of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis in plants, leading to bleaching and plant death.[31]

Conclusion and Future Perspectives

The 3-amino-6-substituted pyridazine scaffold is a remarkably versatile and privileged structure in chemical biology and drug discovery. The extensive research summarized in this guide highlights its potential to yield potent and selective modulators of a wide range of biological targets. The synthetic tractability, particularly from 3-amino-6-chloropyridazine, ensures that this scaffold will continue to be a focus of medicinal chemistry efforts.

Future research should aim to:

-

Elucidate Mechanisms: Further investigate the precise molecular mechanisms of action, especially for compounds with novel activity profiles.

-

Optimize for Selectivity: Design derivatives with improved selectivity for their intended targets to minimize off-target effects and enhance safety profiles.

-

Explore New Therapeutic Areas: Given the broad bioactivity, screen pyridazine libraries against new targets and in different disease models.

-

Advance Preclinical Candidates: Progress the most promising compounds through comprehensive preclinical evaluation, including ADME/Tox profiling and in vivo efficacy studies.

The continued exploration of the chemical space around the 3-amino-6-substituted pyridazine core holds significant promise for the development of the next generation of therapeutics and agrochemicals.

References

-

Herbicidal Activity of Some Pyridazine Derivatives: Part I. Pyridazyl Phenyl Ethers. (1964). Agricultural and Biological Chemistry, 27(10). Available at: [Link]

-

Guan, J., et al. (1999). Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. Journal of Medicinal Chemistry, 42(23), 4711-4721. Available at: [Link]

-

Asif, M. (2020). A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. Progress in Chemical and Biochemical Research, 3(2), 81-92. Available at: [Link]

-

Jageurs, S., et al. (1995). Behavioural profile of two potential antidepressant pyridazine derivatives including arylpiperazinyl moieties in their structure, in mice. Journal of Pharmacy and Pharmacology, 47(2), 162-170. Available at: [Link]

-

Galtier, C., et al. (2003). Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Antiviral Chemistry & Chemotherapy, 14(4), 177-182. Available at: [Link]

-

Li, Y., et al. (2013). Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4882-4885. Available at: [Link]

-

Asif, M. (2010). Anticonvulsant and Comparative Structure Activity Relationship of Pyridazine Derivatives with Currently Clinically Used Anticonvulsants. Journal of Advanced Scientific Research, 1(1), 35-45. Available at: [Link]

-

Kajino, M., et al. (1981). Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinone derivatives. Chemical & Pharmaceutical Bulletin, 29(11), 3208-3215. Available at: [Link]

-

Tauqir Alam, M., et al. (2020). A review on analgesic and anti-inflammatory activities of various piperazinyl containing pyridazine derivatives. Progress in Chemical and Biochemical Research, 3(2), 81-92. Available at: [Link]

-

Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Journal of Pharmaceutical Sciences, 2(7), 16-24. Available at: [Link]

-

Van-Eldik, L. J., et al. (2002). Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. Journal of Medicinal Chemistry, 45(2), 267-270. Available at: [Link]

-

Gökçe, M., et al. (2005). Synthesis and Evaluation of the Analgesic and Anti-Inflammatory Activity of New 3(2H)-pyridazinone Derivatives. Arzneimittelforschung, 55(6), 318-325. Available at: [Link]

-

Nakagawa, M., et al. (1964). Herbicidal Activity of Some Pyridazine Derivatives: Part III. 3-Phenoxypyridazines and Related Compounds. Agricultural and Biological Chemistry, 28(11), 779-784. Available at: [Link]

-

Eto, A., et al. (1965). Herbicidal Activity of Some Pyridazine Derivatives: Part II. 3-Halo-6-substituted-pyridazines. Agricultural and Biological Chemistry, 29(2), 123-128. Available at: [Link]

-

Li, Y., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry, 72(22), 9495-9505. Available at: [Link]

-

Kumar, S., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 1-10. Available at: [Link]

-

Zhu, Y. Q., et al. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-530. Available at: [Link]

-

Wermuth, C. G., et al. (1989). 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities. Journal of Medicinal Chemistry, 32(3), 528-537. Available at: [Link]

-

Horie, T., et al. (1962). Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. Chemical & Pharmaceutical Bulletin, 10, 580-591. Available at: [Link]

-

Flefel, E. M., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 109. Available at: [Link]

-

Wermuth, C. G., et al. (1989). 3-Aminopyridazine derivatives with atypical antidepressant, serotonergic and dopaminergic activities. Journal of Medicinal Chemistry, 32(3), 528-537. Available at: [Link]

-

Dziadulewicz, E. K., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 589-592. Available at: [Link]

- Wermuth, C. G., et al. (1979). U.S. Patent No. 4,169,158. Washington, DC: U.S. Patent and Trademark Office.

-

Haiba, M. E., et al. (2015). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(6), 458-470. Available at: [Link]

-

Won, Y. H., & Park, M. S. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Archives of Pharmacal Research, 33(2), 189-196. Available at: [Link]

-

Mosa, M. N., et al. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Archiv der Pharmazie, 346(1), 35-43. Available at: [Link]

-

Patel, K., et al. (2019). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ChemistrySelect, 4(42), 12431-12434. Available at: [Link]

-

Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 14(6), 3423-3429. Available at: [Link]

-

Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 6(1), 190-205. Available at: [Link]

-

Ghasemi, F., et al. (2021). Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (From 2000 to 2020). European Journal of Medicinal Chemistry, 210, 113069. Available at: [Link]

-

El-Naggar, M. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1652. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5269. Available at: [Link]

-

Caprosu, M., et al. (1998). [Antimicrobial activity of new pyridazine derivatives]. Revue Medico-Chirurgicale a Societatii de Medici si Naturalisti din Iasi, 102(3-4), 133-136. Available at: [Link]

-

Al-Harbi, S. A., et al. (2022). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. Journal of Population Therapeutics and Clinical Pharmacology, 29(03). Available at: [Link]

-

Wang, Y., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry, 293, 117367. Available at: [Link]

-

Asif, M. (2016). A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. European Journal of Biological Sciences, 8(4), 142-157. Available at: [Link]

-

Singh, R. K., et al. (2016). Synthesis and antimicrobial properties of some Pyridazin-3-thiones derivatives. Journal of Saudi Chemical Society, 20, S472-S478. Available at: [Link]

-

Patel, J., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 14(6), 3423-3429. Available at: [Link]

-

Asif, M. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Organic Chemistry, 29. Available at: [Link]

-

Gökçe, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry, 44(9), 3760-3764. Available at: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. rjptonline.org [rjptonline.org]

- 4. sarpublication.com [sarpublication.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. A review on analgesic and anti-inflammatory activities of various piperazinyl containing pyridazine derivatives [pcbiochemres.com]

- 13. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. idosi.org [idosi.org]

- 19. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and anticonvulsant properties of new benzylpyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sciensage.info [sciensage.info]

- 23. Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Behavioural profile of two potential antidepressant pyridazine derivatives including arylpiperazinyl moieties in their structure, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. academic.oup.com [academic.oup.com]

- 29. tandfonline.com [tandfonline.com]

- 30. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

structure-activity relationship of 3-amino-6-aryl-pyridazines

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Amino-6-Aryl-Pyridazines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-6-aryl-pyridazine scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of novel therapeutics. Its synthetic tractability, coupled with the diverse pharmacological activities exhibited by its derivatives, has made it a focal point of extensive research. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of this chemical class. We will dissect the influence of substitutions at key positions of the pyridazine core, explore the synthetic strategies that enable rapid library generation, and detail the molecular interactions that drive potency and selectivity across a range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammation and neurotransmission.

Introduction: The Pyridazine Core as a Versatile Pharmacophore

Heterocyclic compounds are fundamental to drug discovery, and among them, the pyridazine nucleus—a six-membered aromatic ring containing two adjacent nitrogen atoms—stands out for its remarkable versatility. Derivatives of pyridazine have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, anticonvulsant, cardiovascular, and antimicrobial properties.[1][2][3] The 3-amino-6-aryl-pyridazine scaffold, in particular, has emerged as a highly fruitful starting point for drug design. The amino group at the C3 position provides a crucial hydrogen bonding point, while the aryl moiety at the C6 position offers a vector for modification to fine-tune potency, selectivity, and pharmacokinetic properties.[4] This guide aims to synthesize the current understanding of the SAR of this scaffold, providing field-proven insights and actionable protocols for researchers in drug development.

Synthetic Accessibility: The Key to a Privileged Scaffold

A primary reason for the widespread investigation of 3-amino-6-aryl-pyridazines is their straightforward and robust synthesis, which allows for the rapid generation of diverse chemical libraries. The most common and efficient method involves a palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura reaction, between a halogenated pyridazine precursor and an appropriate arylboronic acid.[5][6][7][8]

Core Synthetic Workflow

The general synthetic pathway commences with commercially available 3,6-dichloropyridazine. A nucleophilic substitution with ammonia yields the key intermediate, 3-amino-6-chloropyridazine, which is then subjected to a Suzuki-Miyaura coupling to install the desired aryl group at the C6 position.

Caption: General synthetic workflow for 3-amino-6-aryl-pyridazines.

Experimental Protocol 1: Synthesis of 3-Amino-6-chloropyridazine

This protocol describes the synthesis of the key intermediate required for subsequent cross-coupling reactions.

Materials:

-

3,6-Dichloropyridazine

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

100 mL single-necked round-bottom flask (pressure-rated)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a 100 mL pressure-rated flask, add 3,6-dichloropyridazine (e.g., 2.98 g, 20 mmol), aqueous ammonia (e.g., 2.10 g, 60 mmol), and methylene dichloride (30 mL).[5]

-

Seal the flask tightly and stir the mixture at 100 °C for 9 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by recrystallization, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[5]

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling to generate the final 3-amino-6-aryl-pyridazine products.

Materials:

-

3-Amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine)

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium carbonate [Na₂CO₃])

-

Solvent system (e.g., 1,2-Dimethoxyethane (DME) and water)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel with condenser

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine the 3-amino-6-halopyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents) in a mixture of DME and water.[5]

-

Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture.[5]

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, monitoring by TLC.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.[5]

Troubleshooting:

-

Issue: Formation of boronic acid homocoupling byproducts.

-

Issue: Formation of a pyridazinone derivative.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-amino-6-aryl-pyridazines is exquisitely sensitive to the nature and position of substituents on the scaffold. The following sections dissect the SAR at each key position.

The C6-Aryl Moiety: The Primary Determinant of Target Selectivity

The aryl group at the C6 position is the most critical element for directing the molecule to its biological target and achieving high potency. Modifications to this ring system have yielded compounds with activities spanning a wide range of therapeutic areas.

-

Anticonvulsant Activity: For anticonvulsant properties, a phenyl ring at the C6 position is considered essential. The activity can be dramatically enhanced by introducing electron-withdrawing groups. For instance, substituting the phenyl ring with a chlorine atom at the 2-position leads to a substantial increase in activity. The most potent compounds in this class feature a 2,4-dichlorophenyl moiety.[9]

-

Anticancer Activity: In the pursuit of anticancer agents, pyridazine derivatives were designed based on the structure of the VEGFR inhibitor vatalanib. This led to the discovery that a 3-[(6-(4-chlorophenylamino)pyridazinyl)amino]benzoic acid derivative was approximately fivefold more active than vatalanib against the HT-29 colon cancer cell line.[10][11] More recently, a 6-(2-hydroxyphenyl)pyridazine derivative served as a ligand for proteolysis-targeting chimeras (PROTACs) that effectively degrade SMARCA2/4, key subunits of the SWI/SNF chromatin remodeling complex, showing promise in acute myeloid leukemia (AML).[12]

-

Cannabinoid Receptor (CB2) Agonism: A series of 3-amino-6-aryl-pyridazines were identified as highly selective CB2 receptor agonists, demonstrating potential for treating inflammatory pain. SAR studies on the C6-aryl ring were crucial in identifying a lead compound with high in vivo potency.[13]

| C6-Aryl Substitution | Biological Target/Activity | Key Finding | Citation(s) |

| 2-Chlorophenyl | Anticonvulsant | Substantial increase in activity. | [9] |

| 2,4-Dichlorophenyl | Anticonvulsant | Among the most potent compounds in the series. | [9] |

| 4-Chlorophenylamino | Anticancer (VEGFR-like) | High cytotoxic activity against colon cancer cells. | [10][11] |

| 2-Hydroxyphenyl | Anticancer (SMARCA2/4 Degrader) | Serves as a potent ligand for PROTAC development. | [12] |

| Various Aryl Groups | CB2 Agonist | SAR exploration led to potent and selective agonists. | [13] |

The C3-Amino Group: A Versatile Anchor for Potency Enhancement

The amino group at the C3 position is not merely a passive feature; it is a critical interaction point, often forming key hydrogen bonds with target proteins. Furthermore, it serves as a versatile chemical handle for introducing additional functionalities to enhance potency, improve solubility, or modulate pharmacokinetic properties.

-

Anticonvulsant Activity: The nature of the substituent on the C3-amino group is paramount. Studies have shown that a 4-hydroxypiperidine side chain attached to the C3 nitrogen is essential for significant anticonvulsant activity.[9]

-

Antineuroinflammatory Activity: Alkylation of the 3-amino group with a piperazine linker connected to another aromatic heterocycle has proven to be a successful strategy. A derivative containing a 1-(2-pyrimidyl)piperazine moiety was found to be a potent and selective inhibitor of glial activation, blocking the production of inflammatory mediators like IL-1β and iNOS.[14][15]

-

Acetylcholinesterase Inhibition: N3-substituted derivatives have been investigated as inhibitors of acetylcholinesterase, indicating that modifications at this position can target enzymes relevant to neurodegenerative diseases.[6]

Caption: Modification vectors at the C3-amino position. (Note: Image placeholder needs replacement with actual structure).

The Pyridazine Core and Fused Systems

The pyridazine ring itself is a π-deficient heterocycle, a property that influences its ability to engage in π-stacking and other non-covalent interactions within protein binding sites.[7] The two adjacent nitrogen atoms activate the ring carbons for nucleophilic attack, a key feature leveraged in its synthesis and potential metabolic pathways.[7]

Building upon this core, researchers have developed fused heterocyclic systems to create more rigid and conformationally constrained analogues. These efforts have led to highly potent and selective inhibitors of various targets. For example, fusing a triazole or imidazole ring to the pyridazine core has yielded potent inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer.[16][17]

Biological Targets and Therapeutic Landscape

The 3-amino-6-aryl-pyridazine scaffold has proven to be a rich source of modulators for a diverse array of biological targets.

Caption: Major biological target classes for 3-amino-6-aryl-pyridazine derivatives.

-

Oncology: This is one of the most explored areas. Derivatives have shown efficacy as kinase inhibitors (e.g., Pim-1, VEGFR), cytotoxic agents, and more recently, as the targeting ligand in PROTAC-based protein degraders.[18][10][11][12][16][19][20]

-

Inflammation and Pain: The scaffold has yielded potent anti-inflammatory and analgesic agents through mechanisms including COX inhibition, suppression of glial activation in the central nervous system, and selective agonism of the CB2 receptor.[18][1][13][14][15]

-

Central Nervous System (CNS) Disorders: The blood-brain barrier penetrability of certain derivatives has enabled the development of potent anticonvulsants. Other analogues have been investigated for antidepressant and acetylcholinesterase inhibitory activities.[1][6][9]

-

Cardiovascular Disease: Pyridazine and pyridazinone derivatives have been extensively studied as inhibitors of phosphodiesterases (PDEs), particularly PDE3 and PDE4, making them relevant for conditions like heart failure and inflammatory disorders.[2][21][22][23][24][25]

Conclusion and Future Directions

The 3-amino-6-aryl-pyridazine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility allows for extensive exploration of chemical space, and the distinct roles of its C3-amino and C6-aryl positions provide a clear blueprint for rational drug design. The SAR data accumulated to date demonstrates that subtle modifications to the C6-aryl ring can profoundly switch therapeutic applications, from oncology to neuroinflammation. Meanwhile, derivatization of the C3-amino group offers a reliable strategy for enhancing potency and tailoring physicochemical properties.

Future research will likely focus on several key areas:

-

Novel C6-Aryl Scaffolds: Exploration of more complex and underutilized (hetero)aryl rings at the C6 position to identify novel interactions and target classes.

-

Bioisosteric Replacements: Replacing the C3-amino group with other hydrogen-bonding moieties to probe new interaction patterns and improve drug-like properties.

-

Targeted Covalent Inhibitors: Designing derivatives that can form covalent bonds with specific residues in a target protein, potentially leading to increased potency and duration of action.

-

Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets involved in a complex disease, such as cancer or neurodegeneration.

By building on the solid foundation of SAR knowledge detailed in this guide, the 3-amino-6-aryl-pyridazine scaffold will undoubtedly continue to be a source of innovative drug candidates for years to come.

References

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019, July 30). SAR Publication. [Link]

-

Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Thieme Connect. [Link]

-

A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials | Request PDF. ResearchGate. [Link]

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. ResearchGate. [Link]

-

Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-8. [Link]

-

Jacobs, M. D., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3017-21. [Link]

-

Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

-

Hu, W., et al. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 45(3), 563-6. [Link]

-

Hu, W., et al. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. PubMed. [Link]

-

Yang, T., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry, 290, 117521. [Link]

-

A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF. ResearchGate. [Link]

-

3-[(6-Arylamino)pyridazinylamino]benzoic acids: Design, synthesis and in vitro evaluation of anticancer activity | Request PDF. ResearchGate. [Link]

-

Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]

-

Chambon, J. P., et al. (1986). Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. Journal of Medicinal Chemistry, 29(3), 369-75. [Link]

-

Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. [Link]

-

Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry. [Link]

-

Coudert, P., et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 723-727. [Link]

-

Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138. [Link]

-

Structural Optimization of 6-aryl Pyridazin-3-ones as Novel Potent PDE4 Inhibitors. ResearchGate. [Link]

-

Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. [Link]

-

Abouzid, K. A., et al. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Archives of Pharmacal Research, 36(1), 41-50. [Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

-

Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-24. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. ijcrt.org [ijcrt.org]

- 19. Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. jaoc.samipubco.com [jaoc.samipubco.com]

- 22. researchgate.net [researchgate.net]

- 23. jaoc.samipubco.com [jaoc.samipubco.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Robust Protocol for the Suzuki Cross-Coupling of 3-Amino-6-chloropyridazine

Introduction: The Significance of Substituted Pyridazines in Medicinal Chemistry

Pyridazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of aryl or heteroaryl substituents at the 6-position of the 3-aminopyridazine core via C-C bond formation is a critical step in the synthesis of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this transformation due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2] However, the coupling of electron-deficient and nitrogen-containing heteroaryl chlorides like 3-amino-6-chloropyridazine presents unique challenges, including catalyst inhibition and competing side reactions.[3][4]

This application note provides a detailed, field-proven protocol for the efficient Suzuki cross-coupling of 3-amino-6-chloropyridazine with various arylboronic acids. We will delve into the rationale behind the selection of reagents and conditions, offer insights into the reaction mechanism, and provide a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in our case, 3-amino-6-chloropyridazine) to a Pd(0) complex. This step is often rate-determining and involves the insertion of the palladium into the carbon-chlorine bond, forming a Pd(II) intermediate.[5][8] The reactivity of the halide follows the general trend I > Br > OTf >> Cl.[8][9] The lower reactivity of aryl chlorides necessitates the use of more electron-rich and bulky ligands to facilitate this step.[10]

-

Transmetalation: In this step, the organic group from the organoboron species (the arylboronic acid) is transferred to the palladium center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11] The choice of base and solvent is crucial for an efficient transmetalation.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for the Suzuki Cross-Coupling of 3-Amino-6-chloropyridazine

This protocol has been optimized for the coupling of 3-amino-6-chloropyridazine with a variety of arylboronic acids.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Amino-6-chloropyridazine | ≥97% | Commercially Available | Starting material. |

| Arylboronic Acid | ≥95% | Commercially Available | Coupling partner. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Catalyst. Other catalysts may be suitable.[12] |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | Base. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent. |

| Water | Deionized | Laboratory Supply | Co-solvent. |

| Nitrogen or Argon Gas | High Purity | Laboratory Supply | For creating an inert atmosphere. |

Experimental Procedure

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and sodium carbonate (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.[13]

-

Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv).

-

Add the degassed solvent system, a mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.[14]

-

The reaction mixture will typically be a heterogeneous suspension.

Reaction Execution and Monitoring:

-

With vigorous stirring, heat the reaction mixture to 80-100 °C. The exact temperature may require optimization depending on the specific arylboronic acid used.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.

Work-up and Purification:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-6-arylpyridazine.

Key Considerations and Scientific Rationale

Choice of Catalyst and Ligand:

The selection of the palladium catalyst and its associated ligands is critical for a successful Suzuki coupling, especially with challenging substrates like heteroaryl chlorides.[2] Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation.[12][15] The triphenylphosphine ligands are electron-donating, which facilitates the oxidative addition step.[9] For particularly unreactive aryl chlorides, more electron-rich and bulky phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands can significantly improve yields.[3][10][16]

The Role of the Base and Solvent System:

The base plays a crucial role in activating the boronic acid for transmetalation.[11] Inorganic bases like sodium carbonate or potassium carbonate are commonly employed and generally provide good results.[12] The use of an aqueous solvent system (e.g., dioxane/water) is often beneficial, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[5][17] However, for substrates prone to hydrolysis, anhydrous conditions with a base like potassium phosphate may be necessary.[13]

Inert Atmosphere:

Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to the formation of inactive palladium species and catalyst decomposition (palladium black).[13][18] Therefore, maintaining a strictly inert atmosphere throughout the reaction setup and execution is paramount for achieving high yields and catalyst turnover.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and reaction vessel.[18]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., THF/water, DME/water).- Gradually increase the reaction temperature.[14] |

| Formation of homocoupled biaryl byproduct | - Presence of oxygen- Inefficient transmetalation | - Improve degassing procedures.[13]- Use a slight excess of the boronic acid (1.1-1.2 equiv).- Consider using a different palladium catalyst or ligand system. |

| Dehalogenation of starting material | - Presence of a hydride source (e.g., from base or solvent)- Slow cross-coupling kinetics | - Use a milder base (e.g., K₂CO₃ instead of stronger bases).[3]- Ensure anhydrous conditions if using a base that can generate hydrides.- Use a more active catalyst to accelerate the desired cross-coupling reaction. |

| Protodeboronation of boronic acid | - Presence of water and/or base | - Minimize the amount of water in the reaction mixture.- Consider using boronic esters (e.g., pinacol esters), which are generally more stable.[10][13] |

graph TD { subgraph "Troubleshooting Workflow" A[Low Yield] --> B{Identify Primary Issue}; B --> C[No Reaction]; B --> D[Side Products]; C --> E{Check Catalyst Activity}; E --> F[Use Fresh Catalyst]; C --> G{Verify Inert Atmosphere}; G --> H[Improve Degassing]; D --> I{Homocoupling?}; I -- Yes --> J[Optimize Stoichiometry & Degassing]; D --> K{Dehalogenation?}; K -- Yes --> L[Screen Bases & Catalysts]; D --> M{Protodeboronation?}; M -- Yes --> N[Use Boronic Ester]; endstyle A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style K fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style M fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style J fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style L fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style N fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: A decision tree for troubleshooting common issues in the Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 3-amino-6-arylpyridazines. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can reliably and efficiently access a diverse range of these valuable compounds. The provided troubleshooting guide serves as a practical resource for overcoming common challenges and optimizing reaction outcomes, ultimately accelerating the drug discovery and development process.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Parrot, I., Rival, Y., & Wermuth, C. G. (1999). Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Synthesis, 1999(07), 1163–1168. [Link]

-

Slideshare. (2015, May 18). Suzuki cross coupling reaction. [Link]

-

The Organic Chemist. (2020, June 5). Suzuki Cross-Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

-

ResearchGate. A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. [Link]

-

Marques, E. F. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

-

Scott, J. S., & Williams, J. M. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5836–5845. [Link]

-

Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

Myers, A. G. The Suzuki Reaction. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Preparation and catalytic properties of bis(imino)pyridine palladium(II) complexes as efficient catalysts for Suzuki cross‐coupling reaction in water. [Link]

-

White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12432–12435. [Link]

-

Semantic Scholar. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. [Link]

-

ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

-

Corpet, M., & Tlili, A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 144. [Link]

-

Avanthay, M., et al. (2020). Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. ChemRxiv. [Link]

-

American Chemical Society. (2013, August 2). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. reddit.com [reddit.com]

Synthesis of 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine: An Application Note and Detailed Protocol

Introduction

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridazine core substituted with an amino group and a dimethylmorpholine moiety, makes it an attractive building block for the development of novel therapeutic agents. This document provides a comprehensive guide for the synthesis of this target compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for its purification and characterization. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the synthesis of the key intermediate, 3-amino-6-chloropyridazine, followed by a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction with 2,6-dimethylmorpholine.

The overall synthetic pathway is depicted below:

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-Amino-6-chloropyridazine Intermediate

The initial and crucial step is the selective mono-amination of the commercially available 3,6-dichloropyridazine. This reaction leverages the greater reactivity of one chlorine atom over the other, allowing for the controlled introduction of an amino group.